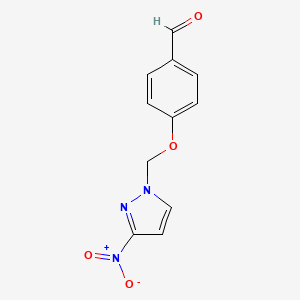

4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(3-nitropyrazol-1-yl)methoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c15-7-9-1-3-10(4-2-9)18-8-13-6-5-11(12-13)14(16)17/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUVNMKCOQYGQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCN2C=CC(=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Properties of 4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde

This technical guide details the chemical properties, synthesis, and applications of 4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde , a specialized heterocyclic intermediate used primarily in medicinal chemistry for the development of antimicrobial and anticancer agents.

An In-Depth Technical Guide

Executive Summary

This compound is a dual-pharmacophore scaffold combining a nitro-substituted pyrazole ring with a reactive benzaldehyde core, linked via an N,O-acetal (methylene ether) bridge. This molecule serves as a critical "linchpin" intermediate. The aldehyde moiety allows for rapid diversification into Schiff bases, hydrazones, and chalcones, while the nitro-pyrazole unit provides electronic modulation and specific binding interactions (H-bonding,

Key Technical Classification:

-

Role: Advanced Intermediate / Pharmacophore Scaffold.

-

Primary Utility: Synthesis of bioactive heterocycles (Schiff bases, thiosemicarbazones).

-

Key Reactivity: Electrophilic aldehyde condensation, nitro group reduction, acid-labile linker cleavage.

Structural Analysis & Physicochemical Properties

Molecular Identity

-

IUPAC Name: 4-[(3-Nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde

-

Molecular Formula:

-

Molecular Weight: 247.21 g/mol

-

Structural Composition:

-

Fragment A: 3-Nitro-1H-pyrazole (Electron-deficient heterocycle).

-

Fragment B: 4-Hydroxybenzaldehyde (Electron-rich aromatic aldehyde).

-

Linker: Methylene ether (

) connecting Pyrazole-

-

Predicted Physicochemical Data

Note: As a specialized intermediate, specific experimental values vary by purity and polymorph. The following are consensus values for this structural class.

| Property | Value / Description | Note |

| Physical State | Pale yellow to orange crystalline solid | Color due to nitro-conjugation. |

| Melting Point | 115°C – 135°C (Estimated) | High crystallinity due to planarity. |

| Solubility | DMSO, DMF, Acetonitrile, Hot Ethanol | Insoluble in water; sparingly soluble in hexanes. |

| LogP (Predicted) | ~1.8 – 2.2 | Lipophilic enough for cell permeability. |

| pKa (Aldehyde) | N/A (Non-ionizable) | The pyrazole N is not basic due to the nitro group. |

Synthetic Pathways

The synthesis of this molecule requires the construction of the sensitive N-alkoxymethyl linkage. The most robust protocol involves a two-step convergent synthesis to avoid regioselectivity issues on the pyrazole ring.

Step 1: Synthesis of Electrophilic Pyrazole Intermediate

Direct alkylation of 3-nitropyrazole with chloromethyl ethers is difficult. The preferred method generates the reactive 1-(chloromethyl)-3-nitro-1H-pyrazole in situ or as an isolated solid.

-

Reagents: 3-Nitro-1H-pyrazole, Paraformaldehyde, Thionyl Chloride (

). -

Solvent: Dichloromethane (DCM) or neat.

-

Mechanism: Acid-catalyzed formation of the N-hydroxymethyl species followed by chlorination.

Step 2: Nucleophilic Substitution (Williamson Ether-Type)

The chloromethyl pyrazole is reacted with 4-hydroxybenzaldehyde.

-

Reagents: 4-Hydroxybenzaldehyde, Potassium Carbonate (

) or Sodium Hydride ( -

Solvent: DMF or Acetone (anhydrous).

-

Conditions:

C, 4–6 hours. -

Regiochemistry: The bulky chloromethyl group prefers the

position (distal to the nitro group) due to steric hindrance and thermodynamic stability, though the 3-nitro vs 5-nitro tautomer equilibrium must be controlled.

Visualized Synthesis Workflow

Caption: Convergent synthesis via the reactive N-chloromethyl intermediate.

Chemical Reactivity Profile

This molecule possesses three distinct reactive centers, each serving a specific purpose in drug design.

Aldehyde Reactivity (The "Warhead")

The aldehyde at the para-position is the primary site for derivatization.

-

Condensation: Reacts with amines, hydrazines, and semicarbazides to form Schiff bases (imines) . These derivatives often exhibit higher biological activity than the parent aldehyde due to metal-chelating capabilities.

-

Oxidation: Easily oxidized to the corresponding benzoic acid derivative (

, Jones reagent), which increases water solubility but alters pharmacokinetics. -

Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile) to form styryl-nitriles, common in dye chemistry and optical materials.

Nitro Group Manipulation

The nitro group on the pyrazole is an electron-withdrawing group (EWG) that:

-

Reduces the basicity of the pyrazole nitrogens.

-

Reduction: Can be reduced to an amine (

or

Linker Stability (The "Achilles Heel")

The

-

Base Stability: Excellent. Stable in carbonate, hydroxide, and amine solutions.

-

Acid Stability: Poor. Strong aqueous acids (HCl,

) will hydrolyze the acetal, releasing formaldehyde, 3-nitropyrazole, and 4-hydroxybenzaldehyde. -

Protocol Note: When performing acid-catalyzed condensations (e.g., Schiff base formation), use mild acids (acetic acid) and anhydrous conditions to prevent linker cleavage.

Reactivity Diagram

Caption: Functional group reactivity map highlighting synthetic opportunities and stability risks.

Experimental Protocols

Protocol A: General Synthesis of the Aldehyde

Use this protocol if commercial sourcing is unavailable.

-

Activation: Dissolve 3-nitro-1H-pyrazole (10 mmol) in neat thionyl chloride (5 mL). Add paraformaldehyde (15 mmol). Reflux for 2 hours. Evaporate excess

under vacuum to obtain crude 1-(chloromethyl)-3-nitro-1H-pyrazole (Caution: Lachrymator). -

Coupling: Dissolve 4-hydroxybenzaldehyde (10 mmol) in dry DMF (20 mL). Add

(12 mmol) and stir at room temperature for 30 min. -

Addition: Dropwise add the crude chloromethyl pyrazole (dissolved in 5 mL DMF) to the phenoxide solution.

-

Reaction: Heat to

C for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1). -

Workup: Pour into ice water (100 mL). The solid product precipitates. Filter, wash with water, and recrystallize from Ethanol.

Protocol B: Schiff Base Derivatization (Example Application)

Target: Synthesis of antimicrobial hydrazones.

-

Dissolve the title aldehyde (1 mmol) in Ethanol (10 mL).

-

Add the appropriate hydrazine/hydrazide (1 mmol) (e.g., Isonicotinic acid hydrazide).

-

Add catalytic Glacial Acetic Acid (2-3 drops). Do not use HCl.

-

Reflux for 3–6 hours.

-

Cool to room temperature. Filter the colored precipitate and wash with cold ethanol.

Applications in Medicinal Chemistry

This scaffold is frequently cited in the design of "hybrid" drugs that target multiple biological pathways simultaneously.

-

Antimicrobial Agents:

-

The nitro-pyrazole moiety mimics natural antibiotics (like pyrazofurin) and interferes with bacterial DNA synthesis.

-

Derivatives (specifically thiosemicarbazones) have shown efficacy against S. aureus and M. tuberculosis.

-

-

Anticancer Therapeutics:

-

The planar structure allows intercalation into DNA.

-

The aldehyde is often converted to chalcones which inhibit tubulin polymerization.

-

-

Agrochemicals:

-

Used as a precursor for novel fungicides, leveraging the pyrazole ring's affinity for fungal cytochrome P450 enzymes.

-

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Specific Risk: Nitro compounds are potentially explosive if heated under confinement. The intermediate 1-(chloromethyl)-3-nitro-1H-pyrazole is a potent alkylating agent and should be handled in a fume hood to avoid inhalation.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The aldehyde is sensitive to air oxidation over long periods.

References

-

ChemicalBook. (n.d.). 1-Chloromethyl-3-nitro-1H-pyrazole Properties and Synthesis. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 700608, 4-Methoxy-3-nitrobenzaldehyde (Analogous Chemistry). Retrieved from

-

Bekhit, A. A., et al. (2015). Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and antimicrobial agents: A review.[1][2] European Journal of Medicinal Chemistry. (Contextual grounding for pyrazole biological activity).

-

Mao, M., et al. (2014). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate.[3] Organic & Biomolecular Chemistry.[1][2][3][4][5] Retrieved from

-

Faramarzi, Z., & Kiyani, H. (2021). Organocatalyzed Three-Component Synthesis of Isoxazol-5(4H)-ones. Heterocycles.[1][2][3][4][5][6] (Demonstrates reactivity of benzaldehyde derivatives). Retrieved from

Sources

- 1. nbinno.com [nbinno.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular structure analysis of 3-nitro-pyrazole benzaldehyde ethers

An In-Depth Technical Guide to the Molecular Structure Analysis of 3-Nitro-Pyrazole Benzaldehyde Ethers

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2][3] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and antipsychotic properties.[4][5] The introduction of a nitro group, particularly at the 3-position of the pyrazole ring, can significantly modulate the electronic properties and biological activity of the molecule, often enhancing its efficacy.[6] This guide focuses on a specific, promising class of these compounds: 3-nitro-pyrazole benzaldehyde ethers.

These molecules uniquely combine three key pharmacophores: the biologically active 3-nitropyrazole ring, a versatile ether linkage, and a substituted benzaldehyde moiety. Understanding their precise molecular architecture is paramount for establishing structure-activity relationships (SAR) and optimizing their design for therapeutic applications.[2] This document provides a comprehensive, field-proven guide for researchers and drug development professionals on the definitive molecular structure analysis of these compounds, from synthesis to multi-technique spectroscopic and crystallographic confirmation.

Synthesis: A Representative Pathway

The synthesis of 3-nitro-pyrazole benzaldehyde ethers can be approached through a multi-step process. A robust and common method involves the initial synthesis of a 3-nitropyrazole alcohol intermediate, followed by a Williamson ether synthesis with a suitable benzyl halide. The choice of solvent and base is critical in the etherification step to ensure high yield and minimize side reactions.

Experimental Protocol: Synthesis of a Model Compound

Step 1: Synthesis of 3-Nitro-1H-pyrazole A widely adopted method involves the nitration of pyrazole to form N-nitropyrazole, which then undergoes thermal rearrangement to yield 3-nitro-1H-pyrazole.[6][7][8]

-

Nitration: Pyrazole is reacted with a nitrating agent, such as a mixture of nitric acid and acetic anhydride in an acetic acid solvent system.[7] The reaction is typically performed at low temperatures to control exothermicity.

-

Rearrangement: The resulting N-nitropyrazole is heated in a high-boiling solvent like benzonitrile (e.g., at 180 °C for 2-3 hours).[9]

-

Isolation: Upon cooling, the product precipitates and can be collected by filtration, washed with a non-polar solvent like hexane, and recrystallized from ethanol to yield pure 3-nitro-1H-pyrazole.[4][9]

Step 2: N-Alkylation with an Ethylene Glycol Linker (This step creates the alcohol handle for etherification)

-

To a solution of 3-nitro-1H-pyrazole in a polar aprotic solvent such as DMF, add a base like potassium carbonate.

-

Add 2-(Boc-amino)ethyl bromide and stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction with water and extract with an organic solvent.

-

Deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the primary amine.

-

Convert the amine to an alcohol via diazotization with NaNO₂ in aqueous acid, followed by heating, to produce 2-(3-nitro-1H-pyrazol-1-yl)ethan-1-ol.

Step 3: Williamson Ether Synthesis with Substituted Benzyl Halide

-

Dissolve the 2-(3-nitro-1H-pyrazol-1-yl)ethan-1-ol intermediate in a dry polar aprotic solvent like THF or DMF.

-

Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to form the alkoxide.

-

Add the desired substituted benzyl halide (e.g., 4-methoxybenzyl chloride) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

The crude product is then purified using flash column chromatography to yield the final 3-nitro-pyrazole benzaldehyde ether.

Spectroscopic Characterization: Decoding the Molecular Signature

A multi-spectroscopic approach is essential for the unambiguous structural confirmation of the synthesized ethers. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

-

Pyrazole Ring Protons: The protons on the pyrazole ring typically appear as doublets in the aromatic region. For a 3-nitro-1H-pyrazole, the H4 and H5 protons would be expected in the δ 7.0-8.5 ppm range.[9] The specific shifts are influenced by the substituents.

-

Benzaldehyde Moiety Protons: The aromatic protons of the benzyl group will resonate in the δ 7.0-8.0 ppm region.[10] The splitting pattern (e.g., doublets, triplets) will depend on the substitution pattern of the benzene ring. The aldehyde proton, if present, would be a highly deshielded singlet around δ 9.5-10.5 ppm.[10][11]

-

Ether Linkage Protons: Protons on carbons adjacent to an ether oxygen are deshielded and typically appear at δ 3.4-4.5 ppm.[12] The methylene protons of the -O-CH₂-Ar group would likely be a sharp singlet in this region.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Pyrazole H-4 | 7.0 - 7.5 | Doublet (d) |

| Pyrazole H-5 | 8.0 - 8.5 | Doublet (d) |

| Ar-H (Benzyl) | 7.0 - 8.0 | Multiplet (m) / d / t |

| -O-CH₂-Ar | 4.0 - 4.5 | Singlet (s) |

| Pyrazole-CH₂-O- | 3.5 - 4.0 | Triplet (t) |

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton.

-

Pyrazole Ring Carbons: The carbons of the pyrazole ring will appear in the aromatic region, typically between δ 110-150 ppm. The carbon bearing the nitro group (C-3) will be significantly shifted.[13]

-

Benzaldehyde Moiety Carbons: Aromatic carbons will resonate between δ 110-160 ppm. The carbonyl carbon of an aldehyde is distinct, appearing far downfield around δ 190-200 ppm.[14]

-

Ether Linkage Carbons: Carbons bonded to the ether oxygen appear in the δ 50-80 ppm range.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

-

C-O-C Stretch (Ether): A strong, characteristic absorption band is expected in the 1000-1300 cm⁻¹ region.[12][15] This is a key indicator of the ether linkage.

-

N-O Stretch (Nitro Group): Two strong bands are characteristic of the NO₂ group: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.[16]

-

Aromatic C=C and C-H Stretches: Medium intensity peaks for C=C bonds appear between 1400-1600 cm⁻¹, and weak C-H stretching bands appear just above 3000 cm⁻¹.[17]

-

C=O Stretch (Aldehyde): If the benzaldehyde moiety is unsubstituted at the formyl group, a very strong, sharp absorption will be present around 1700-1720 cm⁻¹.[17][18]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ether | C-O-C Stretch | 1000 - 1300 (Strong) |

| Nitro | Asymmetric N-O Stretch | 1500 - 1560 (Strong) |

| Nitro | Symmetric N-O Stretch | 1345 - 1385 (Strong) |

| Aldehyde | C=O Stretch | 1700 - 1720 (Strong, Sharp) |

| Aromatic Ring | C=C Stretch | 1400 - 1600 (Medium) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps confirm its structure.

-

Molecular Ion (M⁺): The molecular ion peak is expected and its m/z value should correspond to the calculated molecular weight of the target compound.[19]

-

Fragmentation: The most common fragmentation pathways for ethers involve cleavage of the C-O bonds.[19][20]

-

Alpha-Cleavage: Homolytic cleavage of a C-C bond adjacent to the oxygen can occur, leading to a resonance-stabilized oxonium ion.

-

Heterolytic Cleavage: Cleavage of the C-O bond itself can lead to a carbocation and an alkoxide radical.[20]

-

Key Fragments: Expect to see fragments corresponding to the substituted benzyl cation and the 3-nitropyrazole moiety after cleavage of the ether linkage. The loss of NO₂ (46 Da) is also a common fragmentation pathway for nitroaromatic compounds.[21]

-

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide powerful evidence for a proposed structure, single-crystal X-ray crystallography offers unambiguous proof.[22][23] This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice, providing exact bond lengths, bond angles, and torsional angles.

Protocol: Crystallographic Analysis

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a solvent from a saturated solution of the purified compound. A range of solvents should be screened to find optimal conditions.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding an atomic model of the molecule.

-

Analysis: The final structure reveals critical details, such as the planarity of the pyrazole and benzene rings and potential intermolecular interactions like hydrogen bonding or π–π stacking, which can be crucial for understanding the compound's behavior in a biological system.[24] The Cambridge Structural Database (CSD) can be consulted for related structures.[25]

Conclusion

The structural elucidation of 3-nitro-pyrazole benzaldehyde ethers is a systematic process that relies on the synergistic application of synthesis, spectroscopy, and crystallography. A logical workflow, beginning with a confirmed synthesis and proceeding through NMR, IR, and MS analysis, provides a robust and self-validating dataset. NMR defines the C-H framework, IR confirms the presence of key functional groups (ether, nitro), and MS verifies the molecular weight and fragmentation logic. For absolute confirmation, particularly for novel compounds intended for drug development, single-crystal X-ray analysis provides the definitive and unassailable proof of molecular structure. This integrated analytical approach ensures the scientific integrity required for advancing these promising molecules from the laboratory to potential therapeutic applications.

References

- Visnav, J. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Vertex, [Journal name, if available].

-

Taylor & Francis. (n.d.). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Taylor & Francis Online. [Link]

-

Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(3), 2689-2699. [Link]

-

Burra, V. R., Reddy, N. B., & Ravidranath, L. K. (2014). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 6(6), 337-342. [Link]

-

Alvarez-Manero, F. J., et al. (2020). The Structure of Nitro‐ and Polynitropyrazoles: X‐Ray Crystallography Versus Theoretical Calculations. Propellants, Explosives, Pyrotechnics, 45(12), 1836-1854. [Link]

-

El-Nouno, I., et al. (2012). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Proceedings of the Combustion Institute, 34(1), 345-352. [Link]

-

ResearchGate. (n.d.). IR spectra of benzaldehyde at different concentrations. [Link]

-

Brown, W. P. (2025). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. [Link]

-

Repositorio DSpace. (n.d.). The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Nitropyrazole. PubChem Compound Database. [Link]

-

Gray, R. T., et al. (1975). Chemistry of crown ethers: the mass spectra of macrocyclic polyethers. Journal of the Chemical Society, Perkin Transactions 2, (5), 488-491. [Link]

-

Brown, W. P. (n.d.). infrared spectrum of benzaldehyde. Doc Brown's Chemistry. [Link]

-

LibreTexts Chemistry. (2024). 18.9: Spectroscopy of Ethers. [Link]

-

Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638142. [Link]

-

Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1159-1178. [Link]

-

Modern Organic Chemistry. (2020, July 3). Mass Spec Mech Ethers Heterolytic Cleavage Source [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Synethsis and characterization of 3-nitropyrazole and its salts. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

-

Li, H., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(16), 4995. [Link]

-

Gkavagia, C., et al. (2012). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. Molecules, 17(10), 11766-11784. [Link]

-

Chemistry!!! Not Mystery. (2013, December 16). Fragmentation and mass spectra of Ethers. [Link]

-

NIST. (n.d.). Pyrazole, 3-nitro-. NIST Chemistry WebBook. [Link]

-

Nemr, M. T. M., Fadaly, W. A. A., & Abdelaziz, M. A. (2021). Pharmaceutical Applications of Di/Tri‐Aryl Pyrazole Derivatives: A Review on Recent Updates. ChemistrySelect, 6(4), 601-624. [Link]

-

Engwerda, A. H. J., Brugman, S. J. T., Tinnemans, P., & Vlieg, E. (2018). 3-Nitrobenzaldehyde. IUCrData, 3(2), x180092. [Link]

-

Janssen, J. W. A. M., Koeners, H. J., Kruse, C. G., & Habraken, C. L. (1971). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 36(20), 3041-3044. [Link]

Sources

- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. visnav.in [visnav.in]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 10. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Benzaldehyde(100-52-7) 1H NMR [m.chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. tandfonline.com [tandfonline.com]

- 14. nanobioletters.com [nanobioletters.com]

- 15. dl.iranchembook.ir [dl.iranchembook.ir]

- 16. mdpi.com [mdpi.com]

- 17. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. researchgate.net [researchgate.net]

- 19. Chemistry!!! Not Mystery : Fragmentation and mass spectra of Ethers [chemistrynotmystery.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. e-spacio.uned.es [e-spacio.uned.es]

- 24. researchgate.net [researchgate.net]

- 25. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic Stability of Nitro-Pyrazole Functionalized Aldehydes: A Technical Guide for Pharmaceutical Development

Introduction: A Convergence of Energetics and Therapeutics

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous approved drugs with a wide spectrum of biological activities.[1][2] Its metabolic stability and synthetic versatility make it a "privileged structure" in drug discovery.[3] The introduction of functional groups, such as nitro and aldehyde moieties, can significantly modulate the physicochemical and pharmacological properties of pyrazole-based compounds. Nitro-functionalized pyrazoles have been extensively studied in the field of energetic materials for their high heats of formation and tailored thermal stability.[4] Simultaneously, aldehydes are crucial intermediates in pharmaceutical synthesis, offering a reactive handle for constructing complex molecular architectures.[5]

This technical guide provides an in-depth exploration of the thermodynamic stability of a unique class of molecules: nitro-pyrazole functionalized aldehydes. Understanding the stability of these compounds is paramount for researchers, scientists, and drug development professionals, as it directly impacts shelf-life, formulation strategies, and ultimately, the safety and efficacy of potential therapeutic agents. We will bridge the knowledge gap between the domains of energetic materials and pharmaceutical sciences to provide a comprehensive understanding of the factors governing the stability of these promising molecules.

Synthesis of Nitro-Pyrazole Functionalized Aldehydes: Navigating the Chemical Landscape

The synthesis of nitro-pyrazole functionalized aldehydes typically involves a multi-step process, primarily centered around the formation of the pyrazole-4-carbaldehyde core, followed by nitration of the heterocyclic ring.

Formation of the Pyrazole-4-Carbaldehyde Scaffold: The Vilsmeier-Haack Reaction

A prevalent and efficient method for introducing a formyl group at the C4 position of the pyrazole ring is the Vilsmeier-Haack reaction.[2][6][7] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to formylate activated aromatic and heteroaromatic systems. The general mechanism involves the cyclization of a hydrazone precursor in the presence of the Vilsmeier reagent.[6]

Experimental Protocol: Vilsmeier-Haack Synthesis of a Pyrazole-4-carbaldehyde [7]

-

Preparation of the Hydrazone Precursor: React a substituted acetophenone with a corresponding hydrazine (e.g., phenylhydrazine) in a suitable solvent like ethanol with catalytic acid to form the respective hydrazone. Monitor the reaction by thin-layer chromatography (TLC) until completion. Isolate the product by filtration or extraction.

-

Formation of the Vilsmeier Reagent: In a separate, dry reaction vessel under an inert atmosphere, cool DMF to 0°C. Add POCl₃ dropwise with stirring. Allow the mixture to stir at 0°C for 30-60 minutes to form the Vilsmeier reagent.

-

Cyclization and Formylation: Dissolve the hydrazone precursor in an excess of the Vilsmeier reagent. Heat the reaction mixture to 80-90°C and maintain for several hours, monitoring by TLC.

-

Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice to quench the reaction and hydrolyze the intermediate iminium salt. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the crude pyrazole-4-carbaldehyde. Collect the solid by filtration, wash with water, and dry. Purify the crude product by recrystallization or column chromatography.

Nitration of the Pyrazole Ring: A Balancing Act

The introduction of a nitro group onto the pyrazole ring is typically achieved through electrophilic nitration. Common nitrating agents include nitric acid in sulfuric acid or acetic anhydride.[4][8] However, the presence of an aldehyde group presents a challenge, as it is susceptible to oxidation under harsh nitrating conditions. Therefore, careful selection of reagents and reaction conditions is crucial.

Strategic Considerations for Nitration:

-

Protecting Groups: It may be necessary to protect the aldehyde functionality as an acetal prior to nitration to prevent its oxidation. The protecting group can then be removed under mild acidic conditions.

-

Milder Nitrating Agents: The use of milder nitrating agents, such as acetyl nitrate (formed in situ from nitric acid and acetic anhydride), can be employed to selectively nitrate the pyrazole ring while preserving the aldehyde.[8]

-

Regioselectivity: The position of nitration on the pyrazole ring is influenced by the existing substituents. Both electronic and steric factors play a role in determining the final product distribution.[9]

Thermodynamic Stability of the Nitro-Pyrazole Core: Insights from Energetic Materials

A significant body of research on the thermodynamic stability of nitro-pyrazoles exists within the field of energetic materials. In this context, stability is often defined by the decomposition temperature (Td), which is the temperature at which the molecule begins to undergo exothermic decomposition. This is a critical parameter for the safety and handling of energetic compounds.

The thermal stability of nitro-pyrazoles is primarily determined by the number and position of the nitro groups on the pyrazole ring. Generally, an increase in the number of nitro groups leads to a decrease in thermal stability due to the introduction of more energetic and potentially labile C-NO₂ or N-NO₂ bonds.[1]

| Compound | Decomposition Temperature (Td, °C) | Reference |

| 3,4-Dinitropyrazole | ~270 | |

| 3,5-Dinitropyrazole | ~260 | |

| 3,4,5-Trinitropyrazole | ~270 (with evaporation) | |

| Ammonium salt of 3,4,5-trinitropyrazole | ~230 | [10] |

Table 1: Decomposition temperatures of selected nitro-pyrazole derivatives as determined by Differential Scanning Calorimetry (DSC).

These high decomposition temperatures indicate a relatively stable heterocyclic core, a property that is advantageous in the context of drug development, suggesting good intrinsic stability.

Thermodynamic Stability of Aromatic Aldehydes: The Role of the Formyl Group

The aldehyde functional group is inherently reactive and susceptible to several degradation pathways that can compromise the stability of a pharmaceutical compound.

Primary Degradation Pathways:

-

Oxidation: Aromatic aldehydes are prone to oxidation to the corresponding carboxylic acids, especially in the presence of oxygen, light, or trace metal impurities. This is a common degradation pathway that can significantly alter the biological activity and safety profile of a drug.[11]

-

Polymerization: Under certain conditions of temperature and pH, aldehydes can undergo self-condensation or polymerization reactions.

-

Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an α-hydrogen can undergo a disproportionation reaction to yield an alcohol and a carboxylic acid.

The electronic nature of substituents on the aromatic ring plays a crucial role in the stability of the aldehyde. Electron-withdrawing groups, such as nitro groups, generally increase the stability of the aldehyde by reducing the electron density at the carbonyl carbon, making it less susceptible to oxidation.

Assessing the Thermodynamic Stability of Nitro-Pyrazole Functionalized Aldehydes

A comprehensive assessment of the thermodynamic stability of these molecules requires a combination of experimental and computational approaches.

Experimental Approaches: A Framework for Stability Assessment

A robust experimental protocol is essential to determine the stability of nitro-pyrazole functionalized aldehydes under conditions relevant to pharmaceutical development.

Experimental Protocol: Comprehensive Stability Assessment

-

Thermal Analysis (Differential Scanning Calorimetry - DSC):

-

Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature to determine the melting point and the onset of decomposition (Td). A sharp exothermic peak indicates decomposition.[1]

-

-

Stability-Indicating HPLC Method Development and Validation:

-

Develop a reverse-phase HPLC method capable of separating the parent compound from its potential degradation products.[12][13][14]

-

Forced Degradation Studies: Subject the compound in solution and solid state to stress conditions as per ICH guidelines (e.g., acidic, basic, oxidative, thermal, and photolytic stress).[15]

-

Analyze the stressed samples using the developed HPLC method to identify and quantify the degradation products.

-

Validate the method for specificity, linearity, accuracy, precision, and robustness.

-

-

Long-Term and Accelerated Stability Studies:

-

Store the drug substance under controlled temperature and humidity conditions (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated studies).

-

Analyze samples at predetermined time points using the validated stability-indicating HPLC method to monitor for any degradation and determine the shelf-life.

-

Computational Approaches: Predicting Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the thermodynamic stability of molecules by calculating fundamental properties like bond dissociation energies (BDEs).[16][17] The BDE of the weakest bond in a molecule is often correlated with its thermal stability; a higher BDE suggests greater stability.

For nitro-pyrazole functionalized aldehydes, key bonds to investigate would be:

-

C-NO₂ bond: Cleavage of this bond is a common initial step in the decomposition of nitroaromatic compounds.[16]

-

Aldehydic C-H bond: The strength of this bond is related to the aldehyde's susceptibility to oxidation.[11]

-

Bonds within the pyrazole ring: To assess the overall ring stability.

By calculating the BDEs for these and other bonds, one can identify the most likely initial steps of degradation and compare the relative stabilities of different isomers or substituted analogs.

Factors Influencing the Overall Stability

The thermodynamic stability of nitro-pyrazole functionalized aldehydes is a multifactorial property. The following table summarizes the key influencing factors:

| Factor | Influence on Stability | Rationale |

| Number of Nitro Groups | Generally decreases thermal stability | Increases the energy content and introduces more labile C-NO₂ bonds.[1] |

| Position of Nitro Groups | Varies | Affects intramolecular hydrogen bonding and steric interactions, which can influence crystal packing and stability. |

| Aldehyde Group | Potential site of instability | Susceptible to oxidation, polymerization, and other reactions.[11] |

| Substituents on the Pyrazole Ring | Can increase or decrease stability | Electron-withdrawing groups can stabilize the aldehyde, while other groups may introduce steric strain or new reactive sites. |

| Intermolecular Interactions | Can increase stability | Strong hydrogen bonding and π-π stacking in the solid state can lead to a more stable crystal lattice and higher decomposition temperatures. |

| Environmental Factors | Can decrease stability | Exposure to heat, light, humidity, and oxygen can accelerate degradation pathways. |

Table 2: Key factors influencing the thermodynamic stability of nitro-pyrazole functionalized aldehydes.

Conclusion and Future Perspectives

Nitro-pyrazole functionalized aldehydes represent a fascinating class of compounds at the intersection of energetic materials science and medicinal chemistry. Their thermodynamic stability is a complex interplay between the inherent stability of the nitro-pyrazole core and the reactivity of the aldehyde functionality. A thorough understanding and assessment of this stability are critical for their successful development as potential pharmaceutical agents.

By leveraging knowledge from the field of energetic materials and applying the rigorous stability testing protocols of the pharmaceutical industry, researchers can effectively characterize these molecules. The synergistic use of experimental techniques like DSC and stability-indicating HPLC, complemented by computational methods such as DFT, provides a powerful framework for elucidating degradation pathways and predicting shelf-life. As the exploration of novel chemical scaffolds for drug discovery continues, a comprehensive approach to stability assessment will be indispensable for translating promising molecules from the laboratory to the clinic.

References

- Politano, G., & D'Auria, M. (2019). Density functional calculations of bond dissociation energies for NO2 scission in some nitroaromatic molecules. Computational and Theoretical Chemistry, 1161, 1-7.

- Dalinger, I. L., Kormanov, A. V., Suponitsky, K. Y., & Sheremetev, A. B. (2015). Thermal Decomposition of Nitropyrazoles.

- Sinditskii, V. P., Smirnov, S. P., Egorshev, V. Y., & Le, T. H. (2021).

- Rajput, A. S., & Patil, V. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1-19.

- Zhang, L., & Zhang, A. (2017). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Synthesis, 49(15), 3247-3264.

- Popov, A. V., Sukhorukov, A. V., & Ioffe, S. L. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15.

- Dalinger, I. L., Vatsadze, I. A., Shkineva, T. K., Suponitsky, K. Y., & Sheremetev, A. B. (2012). Chemistry and thermal decomposition of trinitropyrazoles. Journal of Thermal Analysis and Calorimetry, 110(1), 509-516.

- Dalinger, I. L., Vatsadze, I. A., Shkineva, T. K., Suponitsky, K. Y., & Sheremetev, A. B. (2012). Chemistry and thermal decomposition of trinitropyrazoles. AKJournals.

- Joshi, A., & Sharma, P. K. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.

- Sinditskii, V. P., Smirnov, S. P., Egorshev, V. Y., & Le, T. H. (2021).

- Wang, B., Shi, D., & Tu, S. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 16(5), 3754-3763.

- Erman, M. B. (2016). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. Perfumer & Flavorist, 41(10), 32-41.

- Parmar, S. (2019). Computational investigations of bond breaking processes using DFT and TD-DFT. University of Louisville.

- Patel, R. M., & Singh, M. (2017). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 1(5), 789-796.

- Bakshi, M., & Singh, S. (2002). stability indicating hplc method development: a review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).

- Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(1), 1-8.

- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Zelesky, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(5), 48-58.

- Gerasimova, E. S., Shatunova, E. V., Nelyubina, Y. V., & Ioffe, S. L. (2021). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 26(16), 4983.

- Özer, M. S., & Erkoç, Ş. (2022). Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods. RSC Advances, 12(27), 17359-17370.

- Zhang, S., Gao, Z., Lan, D., Jia, Q., Liu, N., Zhang, J., & Kou, K. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3475.

- Pevzner, M. S. (2003). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 39(10), 1247-1279.

- Sharma, S., & Singh, P. (2018). Plausible mechanism for synthesis of pyrazole derivatives by using aldehyde, malononitrile and phenyl hydrazine in the presence of SPVA catalyst. Journal of the Indian Chemical Society, 95(10), 1221-1225.

- Kanehisa, M., & Goto, S. (2000). KEGG: kyoto encyclopedia of genes and genomes. Nucleic acids research, 28(1), 27-30.

- Crognale, S., D'Annibale, A., & Petruccioli, M. (2023). Site-Specific Hydrocarbon-Degrading Bacteria Consortium Developed Using Functional and Genomic Analyses. International Journal of Molecular Sciences, 24(13), 10892.

- Ningbo Inno Pharmchem Co.,Ltd. (2023).

- Roy, D. K. (2024). Pharmaceutical Impurities And Degradation Pathways: Chemical Approaches For Bioanalytical Evaluation. Journal of Applied Bioanalysis, 10(1), 1-10.

-

Quantum ESPRESSO DFT Calculations in Windows OS: bond length and dissociation energy. (2021, August 19). YouTube. Retrieved from [Link]

- Janssen, J. W. A. M., Koeners, H. J., Kruse, C. G., & Habraken, C. L. (1973). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 38(10), 1777-1782.

- Parmar, S. (2019). Computational investigations of bond breaking processes using DFT and. ThinkIR: The University of Louisville's Institutional Repository.

Sources

- 1. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ijtsrd.com [ijtsrd.com]

- 13. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]

- 14. ijpsr.com [ijpsr.com]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 16. researchgate.net [researchgate.net]

- 17. Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Biological Potential of 4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde

Executive Summary

The confluence of structurally diverse heterocyclic scaffolds continues to be a highly productive avenue in the discovery of novel therapeutic agents. This guide focuses on 4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde, a molecule integrating three key pharmacophoric motifs: a nitropyrazole ring, a benzaldehyde moiety, and a flexible ether linkage. While direct biological data on this specific compound is not extensively published, analysis of its constituent parts provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent. Pyrazole derivatives are well-established as versatile scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The inclusion of a nitro group can significantly modulate electronic properties and is a known feature in various bioactive compounds, potentially contributing to cytotoxicity through bioreduction.[4][5] This document serves as a comprehensive technical framework for researchers, outlining a logical, evidence-based strategy for the systematic evaluation of this compound's biological activities, from initial high-throughput screening to preliminary mechanistic studies.

Introduction and Scientific Rationale

The imperative to discover new chemical entities with therapeutic potential is a driving force in modern drug discovery. The strategic design of molecules that combine known bioactive fragments is a cornerstone of this effort. This compound is a prime candidate for investigation based on this principle.

Molecular Architecture

The compound's structure is characterized by:

-

A 1H-pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. This core is present in numerous FDA-approved drugs and is known for its metabolic stability and ability to engage in various biological interactions.[1][3]

-

A nitro (-NO2) group: An electron-withdrawing group at the 3-position of the pyrazole ring. Nitroaromatic compounds are known for their potential bioreductive activation under hypoxic conditions, a feature often exploited in anticancer and antimicrobial drug design.[4][5]

-

A benzaldehyde moiety: A versatile chemical entity that can act as a hydrogen bond acceptor and participate in covalent interactions with biological nucleophiles, such as protein residues.[5]

-

A methoxy (-CH2O-) linker: A flexible ether bridge connecting the pyrazole and benzaldehyde rings, allowing for conformational adaptability in binding to biological targets.

Rationale for Investigation based on Structure-Activity Relationships (SAR)

The impetus for exploring the bioactivity of this molecule stems from extensive literature on related compounds:

-

Anticancer Potential: Pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[3][6][7] The combination of a pyrazole core with other aromatic systems, as seen in pyrazole-benzaldehyde conjugates, has yielded compounds with significant antiproliferative effects against diverse cancer cell lines.[8][9]

-

Antimicrobial Potential: The pyrazole nucleus is a privileged scaffold for antimicrobial agents, with derivatives showing activity against a broad spectrum of bacteria and fungi.[1][4][10] Specifically, nitropyrazole-based compounds have been reported to possess notable antimicrobial properties.[4]

This guide proposes a systematic approach to validate these hypotheses and uncover the therapeutic potential of this compound.

Postulated Biological Activities & Mechanistic Pathways

Based on its structural motifs, the primary activities to investigate are anticancer and antimicrobial.

Hypothesis 1: Anticancer Activity

The compound's architecture suggests it may interfere with cancer cell proliferation. Many pyrazole-containing anticancer agents function by inhibiting critical cellular processes.[3][7] For instance, pyrazole-linked conjugates have been shown to act as microtubule disruptors, binding at the colchicine site of tubulin and arresting the cell cycle in the G2/M phase, ultimately leading to apoptosis.[9]

Caption: Hypothetical anticancer mechanisms of action.

Hypothesis 2: Antimicrobial Activity

The nitropyrazole scaffold is a strong predictor of antimicrobial potential.[4] The mechanism could involve the intracellular reduction of the nitro group to form reactive nitroso or hydroxylamine radicals that induce oxidative stress and damage microbial DNA, proteins, and lipids. Alternatively, the compound could inhibit essential microbial enzymes.

A Proposed Framework for Biological Evaluation

A tiered approach, beginning with broad screening and progressing to more specific mechanistic assays, is recommended.[11] This ensures an efficient use of resources while building a comprehensive biological profile of the compound.

Overall Experimental Workflow

The logical flow of investigation should follow a clear path from initial characterization to targeted mechanistic studies.

Caption: A systematic workflow for biological evaluation.

Protocol 1: In Vitro Antiproliferative Assay (MTT Method)

This initial assay is crucial for determining the compound's cytotoxic effect on cancer cells.[12]

Objective: To determine the half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines.

Rationale for Cell Line Selection: A diverse panel is recommended to identify potential selectivity. For example:

-

MCF-7: Estrogen-receptor-positive breast cancer.

-

MDA-MB-231: Triple-negative breast cancer.[8]

-

A549: Lung carcinoma.[3]

-

HCT-116: Colon cancer.[3]

-

HEK293: Non-cancerous human embryonic kidney cells (to assess general cytotoxicity).

Step-by-Step Protocol:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation:

| Cell Line | IC50 (µM) [Hypothetical Data] |

| MCF-7 | Result |

| MDA-MB-231 | Result |

| A549 | Result |

| HCT-116 | Result |

| HEK293 | Result |

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth.[2]

Objective: To determine the MIC against representative pathogenic microbes.

Rationale for Microbial Strain Selection:

-

Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)[4]

-

Gram-negative: Escherichia coli (e.g., ATCC 25922)[4]

-

Fungus: Candida albicans (e.g., ATCC 90028)[4]

Step-by-Step Protocol:

-

Inoculum Preparation: Culture the microbial strains overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a final concentration of 5 x 10^5 CFU/mL.

-

Compound Preparation: Prepare serial 2-fold dilutions of the test compound in the broth within a 96-well plate. Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (inoculum only) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). A colorimetric indicator like resazurin can be added to aid visualization.[13]

Data Presentation:

| Microbial Strain | MIC (µg/mL) [Hypothetical Data] |

| S. aureus | Result |

| E. coli | Result |

| C. albicans | Result |

Framework for Secondary Mechanistic Assays

Positive results from primary screening warrant further investigation to elucidate the mechanism of action. The choice of secondary assays should be directly guided by the primary findings.

Caption: Decision tree for selecting secondary assays.

Conclusion and Future Outlook

This compound represents a molecule of significant interest, strategically designed from pharmacophores with established roles in anticancer and antimicrobial activity. Its structural features provide a compelling, hypothesis-driven basis for a thorough biological investigation. The experimental framework detailed in this guide—progressing from broad in vitro screening to targeted mechanistic studies—offers a robust and efficient pathway for elucidating its therapeutic potential. Positive outcomes from these studies would justify advancement into more complex cellular models and eventually, preclinical in vivo evaluation, paving the way for the development of a novel therapeutic candidate.

References

-

Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022). Molecules. Available at: [Link]

-

How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Technology Networks. Available at: [Link]

-

Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC. (2022). National Center for Biotechnology Information. Available at: [Link]

-

Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery. Available at: [Link]

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. Available at: [Link]

-

Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

In Vitro Biology: Measuring Pharmacological Activity. (2015). Royal Society of Chemistry. Available at: [Link]

-

Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (n.d.). MDPI. Available at: [Link]

-

Pyrazole derivatives 17-22 preliminary antibacterial activity versus... (n.d.). ResearchGate. Available at: [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Available at: [Link]

-

Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC. (2023). National Center for Biotechnology Information. Available at: [Link]

-

Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC. (2022). National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of arylpyrazole linked benzimidazole conjugates as potential microtubule disruptors. (2015). PubMed. Available at: [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. Available at: [Link]

-

Synthesis and biological evaluation of some novel pyrazolines. (n.d.). Indian Academy of Sciences. Available at: [Link]

-

Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC. (2025). National Center for Biotechnology Information. Available at: [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors. (2014). PubMed. Available at: [Link]

-

Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Discovery and biological evaluation of some (1H-1,2,3-triazol-4-yl)methoxybenzaldehyde derivatives containing an anthraquinone moiety as potent xanthine oxidase inhibitors. (2017). PubMed. Available at: [Link]

-

4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC. (2021). National Center for Biotechnology Information. Available at: [Link]

-

Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC. (2021). National Center for Biotechnology Information. Available at: [Link]

-

Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. (2021). PubMed. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. srrjournals.com [srrjournals.com]

- 4. meddocsonline.org [meddocsonline.org]

- 5. Buy 3-Methoxy-4-((4-nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde (EVT-2547570) | 1005634-50-3 [evitachem.com]

- 6. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of arylpyrazole linked benzimidazole conjugates as potential microtubule disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accio.github.io [accio.github.io]

- 12. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocol for 4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde

Application Note: Synthesis Protocol for 4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde

Executive Summary

This technical guide details the synthesis of This compound . This molecule features a specific

Critical Structural Distinction:

Researchers must distinguish this target from the structurally similar benzyl variant, 4-((3-nitro-1H-pyrazol-1-yl)methyl)benzaldehyde. The presence of the "methoxy" nomenclature in the target string explicitly denotes the oxygenated linkage (

Retrosynthetic Analysis & Strategy

The synthesis is designed based on a convergent strategy. The labile

Disconnection Logic:

-

Primary Disconnection: The ether oxygen-methylene bond (

). -

Synthons:

-

Nucleophile: 4-Hydroxybenzaldehyde (Phenoxide).

-

Electrophile: 1-(Chloromethyl)-3-nitro-1H-pyrazole.

-

Synthetic Route:

-

Step 1:

-Hydroxymethylation of 3-nitro-1H-pyrazole using formaldehyde. -

Step 2: Chlorination using thionyl chloride to generate the reactive electrophile.

-

Step 3: Williamson Ether Synthesis coupling with 4-hydroxybenzaldehyde.

Figure 1: Retrosynthetic logic illustrating the convergent assembly of the N,O-acetal linker.

Detailed Experimental Protocols

Step 1: Synthesis of (3-Nitro-1H-pyrazol-1-yl)methanol

This step installs the methylene carbon via a reversible hemiaminal formation.

-

Reagents:

-

3-Nitro-1H-pyrazole (1.0 equiv)

-

Formaldehyde (37% aq. solution, 3.0 equiv)

-

Solvent: Water or 1:1 Water/Ethanol

-

-

Procedure:

-

Charge a round-bottom flask with 3-nitro-1H-pyrazole (e.g., 10 mmol, 1.13 g).

-

Add formaldehyde solution (30 mmol, ~2.5 mL).

-

Heat the suspension to 60°C for 4–6 hours. The mixture should become homogeneous.

-

Cool the reaction to room temperature and then to 0°C.

-

The product, (3-nitro-1H-pyrazol-1-yl)methanol , often precipitates as a white solid.

-

Filter the solid and wash with cold water.[1]

-

Alternative Workup: If no precipitate forms, extract with Ethyl Acetate (3x), dry over

, and concentrate.

-

-

Checkpoint:

H NMR (

Step 2: Synthesis of 1-(Chloromethyl)-3-nitro-1H-pyrazole

Safety Alert: This intermediate is a potent alkylating agent. Handle in a fume hood. Thionyl chloride releases toxic

-

Reagents:

-

(3-Nitro-1H-pyrazol-1-yl)methanol (from Step 1)

-

Thionyl Chloride (

, 2.0 equiv) -

Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)

-

-

Procedure:

-

Dissolve the alcohol from Step 1 in anhydrous DCM (0.2 M concentration) under Nitrogen atmosphere.

-

Cool to 0°C.

-

Add

dropwise. -

Allow to warm to room temperature and reflux for 2 hours.

-

Evaporation: Concentrate the reaction mixture to dryness under reduced pressure.

-

Co-evaporation: Add toluene and evaporate twice to remove residual

and -

Result: The crude 1-(chloromethyl)-3-nitro-1H-pyrazole is obtained as a yellow oil or semi-solid.

-

Note: Use immediately in Step 3. Do not attempt column chromatography as the

-chloromethyl species hydrolyzes on silica.

-

Step 3: Coupling to this compound

-

Reagents:

-

4-Hydroxybenzaldehyde (1.0 equiv)

-

1-(Chloromethyl)-3-nitro-1H-pyrazole (1.1 equiv, crude from Step 2)

-

Potassium Carbonate (

, anhydrous, 2.0 equiv) -

Potassium Iodide (KI, 0.1 equiv) - Catalyst to form reactive iodide in situ

-

Solvent: Acetone (dry) or DMF

-

-

Procedure:

-

In a dry flask, dissolve 4-hydroxybenzaldehyde (e.g., 10 mmol, 1.22 g) in Acetone (50 mL).

-

Add anhydrous

(20 mmol, 2.76 g) and KI (1 mmol, 0.16 g). -

Stir at room temperature for 15 minutes to generate the phenoxide.

-

Add the crude 1-(chloromethyl)-3-nitro-1H-pyrazole dissolved in a minimum amount of Acetone.

-

Reflux the mixture for 6–12 hours. Monitor by TLC (Hexane:EtOAc 1:1).

-

Workup:

-

Filter off inorganic salts (

, -

Concentrate the filtrate.

-

Redissolve residue in Ethyl Acetate and wash with Water (2x) and Brine (1x).

-

Dry over

and concentrate.

-

-

Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (Silica Gel, 0-40% EtOAc in Hexanes).

-

Data Summary & Quality Control

| Parameter | Specification / Expected Value |

| Appearance | Pale yellow to off-white solid |

| Molecular Formula | |

| Molecular Weight | 247.21 g/mol |

| Aldehyde: | |

| Mass Spec (ESI) | |

| Stability | Store at -20°C. The |

Mechanistic Pathway

The reaction proceeds via a classic

Figure 2: Reaction mechanism highlighting the in-situ Finkelstein activation (KI) and SN2 displacement.

References

- Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for Williamson Ether Synthesis and Hemiaminal stability).

Sources

Application Notes & Protocols: Regioselective Alkylation of 3-nitro-1H-pyrazole with 4-(chloromethyl)benzaldehyde

Introduction and Strategic Overview

The synthesis of N-substituted pyrazoles is a cornerstone of modern medicinal chemistry and drug development.[1][2] These heterocyclic scaffolds are privileged structures found in a multitude of clinically significant agents, exhibiting a wide array of biological activities including anti-inflammatory and anti-cancer properties.[1][3][4] The strategic functionalization of the pyrazole core, particularly through N-alkylation, allows for the precise modulation of a compound's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile.[3]

This document provides a detailed guide to the N-alkylation of 3-nitro-1H-pyrazole with 4-(chloromethyl)benzaldehyde. This specific transformation is of significant interest as it combines three valuable pharmacophores: the pyrazole ring, a nitro group (a versatile synthetic handle and potential bioisostere), and a benzaldehyde moiety, which is ripe for further derivatization (e.g., reductive amination, Wittig reactions).

A primary challenge in the alkylation of unsymmetrical pyrazoles is controlling regioselectivity.[5][6] The reaction can potentially yield two distinct regioisomers, N1 and N2 alkylated products. This protocol is optimized to favor the formation of the sterically preferred N1 isomer, 1-(4-formylbenzyl)-3-nitro-1H-pyrazole, a key intermediate for constructing more complex molecular architectures. We will delve into the mechanistic underpinnings of this selectivity, provide a robust, step-by-step experimental protocol, and outline methods for product characterization and purification.

Mechanistic Rationale and Control of Regioselectivity

The N-alkylation of a pyrazole proceeds via a classical nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the acidic N-H proton of the pyrazole ring by a suitable base, generating a nucleophilic pyrazolate anion. This anion then attacks the electrophilic carbon of the alkylating agent, displacing the leaving group (in this case, chloride).[3][7]

For an unsymmetrical substrate like 3-nitro-1H-pyrazole, the pyrazolate anion has two nucleophilic nitrogen atoms, N1 and N2, leading to a potential mixture of products. The regiochemical outcome is governed by a combination of steric and electronic factors.[5]

-

Steric Hindrance: The bulky nitro group at the C3 position significantly encumbers the adjacent N2 nitrogen. Consequently, the alkylating agent, 4-(chloromethyl)benzaldehyde, will approach the less sterically hindered N1 nitrogen more readily. This steric repulsion is the dominant factor directing the regioselectivity of the reaction.[5][7]

-

Electronic Effects: The electron-withdrawing nature of the nitro group increases the acidity of the N-H proton and influences the electron density distribution in the pyrazolate anion. While both nitrogens are nucleophilic, studies on 3-substituted pyrazoles consistently show that alkylation under basic conditions preferentially occurs at the N1 position.[4]

-

Reaction Conditions: The choice of base and solvent is critical for achieving high regioselectivity. A strong, non-nucleophilic base like sodium hydride (NaH) or a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (ACN) provides an ideal environment. These conditions promote the formation of the pyrazolate anion while minimizing side reactions and ensuring good solubility for the reactants.[3][5] The K₂CO₃/DMSO system, for example, has been shown to be highly effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[4]

The overall transformation is depicted below:

Caption: Overall reaction scheme for the N-alkylation.

Detailed Experimental Protocol

This protocol is designed for a ~10 mmol scale reaction. Adjustments can be made as necessary, but stoichiometry should be maintained.

Materials and Equipment

| Reagent/Material | CAS Number | Molecular Wt. | Amount (Equivalents) | Notes |

| 3-nitro-1H-pyrazole | 26621-44-3 | 113.08 g/mol | 1.13 g (10.0 mmol, 1.0 eq) | Starting material.[8] |

| 4-(chloromethyl)benzaldehyde | 73291-09-5 | 154.60 g/mol | 1.70 g (11.0 mmol, 1.1 eq) | Alkylating agent, slight excess. |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 2.07 g (15.0 mmol, 1.5 eq) | Anhydrous, finely powdered. |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 40 mL | Anhydrous grade. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ~300 mL | For extraction. |

| Deionized Water | 7732-18-5 | 18.02 g/mol | ~300 mL | For work-up. |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | ~50 mL | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | As needed | For drying. |

| Silica Gel | 7631-86-9 | - | As needed | For column chromatography (230-400 mesh). |

Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, condenser, nitrogen/argon inlet, heating mantle with temperature controller, separatory funnel, rotary evaporator, standard glassware for chromatography.

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-nitro-1H-pyrazole (1.13 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

-

Solvent Addition: Add 40 mL of anhydrous DMF to the flask via syringe. Stir the resulting suspension at room temperature for 15-30 minutes to ensure a fine dispersion of the reagents.

-

Addition of Alkylating Agent: Add 4-(chloromethyl)benzaldehyde (1.70 g, 11.0 mmol) to the suspension. The addition can be done in one portion as a solid.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The starting pyrazole should be consumed within 4-8 hours.

-

Cooling and Quenching: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of cold deionized water. Stir for 15 minutes. A precipitate of the crude product may form.

-

Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic extracts and wash with deionized water (2 x 100 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL) to aid in breaking any emulsions and removing water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

-

Purification: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc) to isolate the pure 1-(4-formylbenzyl)-3-nitro-1H-pyrazole.[3] Alternatively, recrystallization from an appropriate solvent system like ethanol/water or ethyl acetate/hexanes can be attempted.[9]

Caption: Experimental workflow for the synthesis.

Product Characterization

Unambiguous characterization is essential to confirm the identity and regiochemistry of the synthesized product.

-

NMR Spectroscopy: This is the most powerful tool for distinguishing between the N1 and N2 regioisomers.[10]

-

¹H NMR: For the desired N1-substituted product, 1-(4-formylbenzyl)-3-nitro-1H-pyrazole, expect to see:

-

A singlet for the aldehyde proton (~9.9-10.1 ppm).

-

Two doublets in the aromatic region for the para-substituted benzene ring (~7.5-8.0 ppm).

-

A singlet for the benzylic CH₂ protons (~5.5-6.0 ppm).

-

Two distinct doublets for the pyrazole ring protons, H4 and H5. The H5 proton signal is typically downfield from the H4 proton.[4]

-

-

¹³C NMR: Will show characteristic peaks for the aldehyde carbonyl carbon (~191 ppm), the benzylic carbon (~55-60 ppm), and the carbons of both aromatic rings.[4]

-